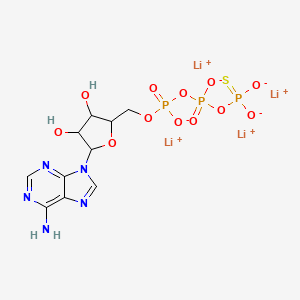

ATPgammaS tetralithium salt

Description

Agonist Activity at P2 Purinergic Receptor Subtypes

Purinergic receptors are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families. ATPγS exhibits distinct agonist profiles across these subtypes, offering insights into receptor-specific signaling mechanisms.

P2X Receptor Activation

ATPγS demonstrates significant activity at the P2X7 receptor, a key mediator of inflammatory responses and calcium signaling. In DC2 cells, ATPγS induces intracellular calcium influx with a half-maximal effective concentration (EC~50~) of 10.3 µM, a potency comparable to benzoylbenzoyl-ATP (BzATP), a canonical P2X7 agonist. Pretreatment with P2X7 antagonists such as A438079 (75 µM) abolishes this calcium response, confirming receptor specificity. Unlike ATP, which rapidly hydrolyzes extracellularly, ATPγS sustains P2X7 activation, facilitating prolonged study of downstream effects like inflammasome assembly and cytokine release.

P2Y Receptor Modulation

Within the P2Y receptor family, ATPγS exhibits subtype-specific efficacy. At the human P2Y2 receptor, ATPγS acts as a partial agonist with reduced potency compared to endogenous ATP (EC~50~ = 0.085 µM for ATP vs. ~2.30 µM for ATPγS). This diminished activity arises from steric hindrance caused by the thiophosphate moiety, which alters receptor binding kinetics. In contrast, ATPγS retains full agonist activity at the P2Y4 receptor, where its EC~50~ (34.5 µM) mirrors that of unmodified ATP (17 µM). Such differential activation highlights the structural plasticity of P2Y receptors and their tolerance to phosphate modifications.

Table 1: Agonist Activity of ATPγS at Select P2 Receptor Subtypes

Nonhydrolyzable Adenosine 5′-O-[Gamma-Thio]Triphosphate Tetralithium Salt Functionality in Signal Transduction Studies

The gamma-thio substitution in ATPγS confers resistance to hydrolysis by ectonucleotidases and ATPases, enabling researchers to isolate ATP-binding events from downstream enzymatic processing.

Stabilization of Pre-Hydrolysis States

In the AAA+ ATPase p97, ATPγS maintains the enzyme’s pre-hydrolysis conformation for over 24 hours at physiological temperatures, as evidenced by solid-state nuclear magnetic resonance (NMR) spectroscopy. This stability allows precise characterization of nucleotide-binding domain dynamics and inter-subunit communication. By contrast, native ATP undergoes rapid hydrolysis under identical conditions, transiently populating intermediate states that are challenging to capture.

Competitive Inhibition of ATP-Dependent Enzymes

ATPγS acts as a competitive inhibitor by occupying ATP-binding pockets without undergoing hydrolysis. For example, in protein kinase A (PKA), ATPγS competes with ATP (K~i~ = 8.2 µM) to block substrate phosphorylation, permitting crystallographic studies of enzyme-substrate complexes. This property is invaluable for elucidating catalytic mechanisms and designing allosteric modulators.

Real-Time Analysis of Cooperative Signaling

A novel NMR-based approach leverages ATPγS to investigate cooperativity in multimeric enzymes. By incubating p97 with ATPγS and a regeneration system that slowly converts ATPγS to ATP, researchers observed incremental shifts in the NMR spectrum corresponding to conformational changes during hydrolysis. This method reveals how nucleotide composition regulates enzyme activity and inter-domain communication.

Comparative Analysis with Endogenous Adenosine Triphosphate in Extracellular Communication

Receptor Selectivity and Signaling Outcomes

While endogenous ATP activates multiple P2 receptor subtypes (e.g., P2Y1, P2Y2, P2Y11), ATPγS exhibits narrower selectivity, preferentially engaging P2X7, P2Y2, and P2Y4 receptors. This selectivity reduces off-target effects in experimental systems, enabling precise dissection of receptor-specific pathways. For instance, ATPγS-induced P2X7 activation in vascular smooth muscle cells triggers sustained calcium influx and subsequent cyclooxygenase-2 (COX-2) expression, a response attenuated by P2X7 antagonists but unaffected by P2Y receptor blockers.

Temporal Dynamics of Signal Transduction

The hydrolytic stability of ATPγS prolongs receptor activation, amplifying downstream signaling cascades. In macrophages, ATPγS sustains NLRP3 inflammasome activity for >6 hours, whereas ATP’s effects diminish within minutes due to rapid conversion to adenosine. This prolonged activity facilitates the study of slow-onset processes like transcriptional regulation and cytokine secretion.

Table 2: Functional Comparison of ATP and ATPγS in Purinergic Signaling

Properties

IUPAC Name |

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQFDOIBOYDYKH-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li4N5O12P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves the thiophosphorylation of adenosine triphosphate. The reaction typically requires the use of phosphorothioic acid and lithium salts under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and specific enzymes for hydrolysis. The conditions for these reactions vary depending on the desired outcome but often involve controlled pH and temperature .

Major Products Formed

The major products formed from the reactions of this compound include adenosine diphosphate, phosphorothioic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

ATPγS tetralithium salt is a non-hydrolyzable analog of ATP that acts as a P2 purinergic receptor agonist . It has numerous applications in scientific research due to its ability to substitute for ATP in various reactions .

Scientific Research Applications

- P2 Purinergic Receptor Agonist: ATPγS tetralithium salt serves as a non-selective agonist for P2 purinergic receptors .

- Investigating Wound Closure: ATPγS can be used to study wound-induced tissue motion . It produces a dramatic increase in wound-induced tissue motion, which is consistent with its ability to compete with extracellular ATP hydrolysis .

- Substrate for Nucleotide Hydrolysis and RNA Unwinding: ATPγS tetralithium salt can act as a substrate for nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation .

- Study of Kinase Reactions: It can substitute for ATP in various kinase reactions, and the resulting thiophosphorylated proteins are resistant to dephosphorylation by protein phosphatases .

- Enhancing Enzyme Activity: ATPγS tetralithium salt enhances intrinsic fluorescence and induces aggregation, increasing spinach Rubisco activating enzyme activity .

- Inflammatory Response Research: ATPγS tetralithium salt has been shown to attenuate the inflammatory response, reduce the accumulation of cells and proteins in bronchoalveolar lavage fluid, and reduce neutrophil infiltration and Evans blue albumin dye extravasation into lung tissue in a mouse model of acute lung injury (ALI) induced by endotoxin/lipopolysaccharide (LPS) .

Data Table

Case Studies

- Wound Closure in Zebrafish: In larval zebrafish tail fins, researchers found that wound-induced epithelial sheet motion was blunted by the addition of apyrase to the fish bathing medium . The addition of ATPγS resulted in a dramatic increase in wound-induced tissue motion .

- Airway Epithelial Cells: ATPγS tetralithium salt has been used in studies examining differential regulation of ATP- and UTP-evoked prostaglandin E2 and IL-6 production from human airway epithelial cells .

- Acute Lung Injury in Mice: In a mouse model of ALI induced by intratracheal administration of endotoxin/lipopolysaccharide (LPS), treatment with ATPγS tetralithium salt (50-100 μM final blood concentration) attenuated the inflammatory response, reduced the accumulation of cells (48%, P < 0.01) and proteins (57%, P < 0.01) in bronchoalveolar lavage fluid, and reduced neutrophil infiltration and Evans blue albumin dye extravasation into lung tissue .

Cautions

Mechanism of Action

The mechanism of action of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves its interaction with ATP-dependent enzymes and purinergic receptors. The compound acts as a stable analog of ATP, binding to ATP sites and modulating the activity of enzymes and receptors. This interaction leads to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C10H12Li4N5O12P3S .

- Molecular Weight : 546.98 g/mol .

- Solubility : Highly soluble in water .

- Storage : Stable at -20°C in single-use aliquots .

Comparison with Similar Compounds

Structural and Functional Differences

Stability and Potency

ATPγS vs. ATP :

- ATPγS vs. AMP-PNP: AMP-PNP’s imido group provides greater steric hindrance, making it non-hydrolyzable even under extreme conditions . ATPγS’s thio substitution preserves closer structural mimicry to ATP, enhancing binding affinity in some systems (e.g., α-crystallin chaperone function) .

ATPγS vs. GTPγS :

Experimental Considerations

Research Findings and Case Studies

Receptor Activation

Enzyme Interactions

Therapeutic Potential

- Anti-inflammatory Effects : In acute lung injury (ALI) models, ATPγS (50–100 μM) reduced neutrophil infiltration and protein leakage by 48–57% .

Q & A

Q. What are the key biochemical properties of ATPgammaS tetralithium salt that make it suitable for studying ATP-dependent processes?

this compound is a non-hydrolyzable ATP analog where the γ-phosphate oxygen is replaced by sulfur, rendering it resistant to enzymatic hydrolysis. This stability allows researchers to study ATP-binding interactions without confounding effects from ATP turnover. It is soluble in PBS (10 mg/mL at pH 7.2) and widely used in assays requiring prolonged ATPase or kinase activity stabilization, such as G-protein activation or RNA unwinding studies .

Methodological Note : For kinetic assays, concentrations ranging from 0.1 μM to 250 μM are typical, with higher purity (>90%) recommended to minimize batch variability .

Q. How is this compound utilized in investigating G-protein coupled receptor (GPCR) signaling pathways?

ATPgammaS acts as a potent agonist for P2Y2 and P2Y11 receptors (pEC50 = 5.52 for P2Y11), enabling studies on G-protein activation without signal termination via hydrolysis. For example, in lung endothelial cell models, ATPgammaS (50–100 μM) reduces inflammation by stabilizing receptor-Gα subunit interactions, as shown by decreased neutrophil infiltration and Evans blue dye extravasation .

Experimental Design : Use ATPgammaS in lysis buffers or cell culture media to maintain constitutive Gα activity. Include GTPγS (a non-hydrolyzable GTP analog) as a control to isolate downstream effector roles .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between ATP binding and hydrolysis effects using this compound?

ATPgammaS is ideal for distinguishing binding versus hydrolysis-dependent mechanisms. For example, in chaperone studies, ATPgammaS (3 mM) induced α-crystallin association with substrates (e.g., lactate dehydrogenase) without hydrolysis, replicating effects seen with ATP. This confirms that structural changes in chaperones rely on ATP binding, not hydrolysis .

Key Controls :

Q. What methodological considerations are critical when using this compound in RNA unwinding assays with eIF4A?

ATPgammaS serves as a substrate for eIF4A’s RNA-stimulated nucleotide hydrolysis and helicase activity. Key considerations include:

- Purity : Use ≥98% purity to avoid contaminants affecting fluorescence-based assays (e.g., intrinsic fluorescence enhancement in Rubisco activation studies) .

- Buffer Conditions : Optimize pH (e.g., pH 8 enhances binding affinity) and Mg²⁺ concentration, as divalent cations influence RNA-eIF4A interactions .

- Kinetic Measurements : Monitor RNA unwinding via gel shift assays or real-time fluorescence quenching .

Q. Are there discrepancies in reported bioactivity data for this compound across different studies, and how can these be reconciled?

Discrepancies arise from variations in purity, storage conditions, and experimental models. For example:

| Parameter | Study A (Purity: 90%) | Study B (Purity: 98%) |

|---|---|---|

| EC50 for eIF4A | Not reported | 12 μM (pH 8) |

| Inflammatory Response | 50–100 μM (in vivo) | Not applicable |

Resolution Strategies :

- Validate purity via HPLC and adjust concentrations accordingly.

- Replicate assays across multiple models (e.g., in vitro kinase assays vs. cell-based inflammation studies) .

Data Contradictions and Validation

- Purity Impact : Lower-purity batches (e.g., 90%) may contain hydrolyzable ATP contaminants, skewing results in ATPase inhibition assays. Always cross-check with COA (Certificate of Analysis) .

- Species Specificity : ATPgammaS efficacy in murine lung injury models (e.g., 57% reduction in protein leakage) may not translate to human cell lines due to receptor isoform differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.